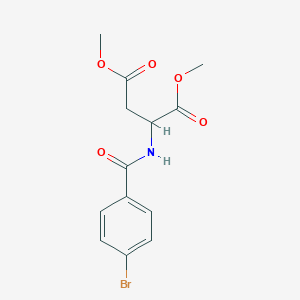![molecular formula C12H16ClNO6S B4119958 methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetate CAS No. 701947-54-8](/img/structure/B4119958.png)
methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetate
Übersicht
Beschreibung
Methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetate, also known as Meclofenoxate, is a nootropic drug that is used to improve cognitive function and memory. It was first developed in the 1970s and has since been used in scientific research to explore its potential benefits and mechanisms of action.
Wirkmechanismus
The exact mechanism of action of methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee is not fully understood. It is believed to work by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that is important for memory and cognitive function. methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee may also increase the activity of certain enzymes that are involved in the synthesis of acetylcholine.
Biochemical and Physiological Effects:
methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee has been shown to have a number of biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can improve memory and cognitive function. It may also increase the activity of certain enzymes that are involved in the synthesis of acetylcholine. Additionally, methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee has been shown to have antioxidant properties, which can help protect the brain from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it easier to design experiments to test its effects. Additionally, methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee has been shown to be safe and well-tolerated in humans, which makes it a good candidate for clinical trials.
One limitation of using methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee in lab experiments is that it may have different effects in different populations. For example, it may not be effective in individuals with certain genetic variations. Additionally, methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee may have different effects depending on the dose and duration of treatment.
Zukünftige Richtungen
There are a number of future directions for research on methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee. One area of interest is exploring its potential for treating cognitive impairments associated with aging and neurodegenerative diseases. Additionally, further research is needed to understand the optimal dose and duration of treatment, as well as potential side effects. Finally, more research is needed to understand the exact mechanism of action of methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee and how it interacts with other neurotransmitters and enzymes in the brain.
Wissenschaftliche Forschungsanwendungen
Methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee has been used in scientific research to explore its potential benefits for cognitive function and memory. Studies have shown that methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetatee can improve memory in both healthy individuals and those with cognitive impairments. It has also been shown to improve attention and focus, as well as reduce symptoms of depression and anxiety.
Eigenschaften
IUPAC Name |
methyl 2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO6S/c1-18-6-5-14-21(16,17)9-3-4-11(10(13)7-9)20-8-12(15)19-2/h3-4,7,14H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDKZJSFMBGFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157151 | |
| Record name | Methyl 2-[2-chloro-4-[[(2-methoxyethyl)amino]sulfonyl]phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)acetate | |
CAS RN |
701947-54-8 | |
| Record name | Methyl 2-[2-chloro-4-[[(2-methoxyethyl)amino]sulfonyl]phenoxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701947-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[2-chloro-4-[[(2-methoxyethyl)amino]sulfonyl]phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B4119882.png)
![N-(4-fluorobenzyl)-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4119886.png)
![ethyl 2-{[(3-oxo-2-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119897.png)


![methyl 5-[(diethylamino)carbonyl]-2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4119913.png)
![methyl 6-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B4119940.png)
![2-[4-(3,4-difluorobenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4119947.png)
![methyl 6-[({[3-(4-bromo-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4119955.png)
![N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4119961.png)
![[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B4119967.png)

